molecular formula C15H21NO5S B134961 Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate CAS No. 130469-60-2

Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate

Cat. No. B134961
M. Wt: 327.4 g/mol
InChI Key: CVDVWWSOEUWIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have a neuroprotective effect and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. It is also relatively easy to synthesize and has been found to exhibit good stability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in scientific research. One direction is to further investigate its mechanism of action and optimize its use as a potential drug candidate. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Additionally, more research is needed to fully understand its biochemical and physiological effects and potential side effects.

Synthesis Methods

Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate can be synthesized by the reaction of tert-butyl 3-(bromomethyl)-2,3-dihydroindole-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.

Scientific Research Applications

Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been used in scientific research as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown potential as an anti-inflammatory and anti-oxidant agent.

properties

CAS RN

130469-60-2

Product Name

Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C15H21NO5S/c1-15(2,3)21-14(17)16-9-11(10-20-22(4,18)19)12-7-5-6-8-13(12)16/h5-8,11H,9-10H2,1-4H3

InChI Key

CVDVWWSOEUWIED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)COS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)COS(=O)(=O)C

synonyms

tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate

Origin of Product

United States

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